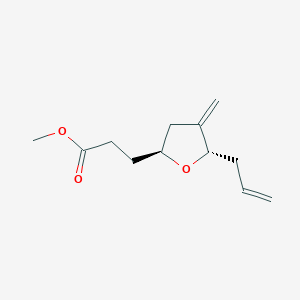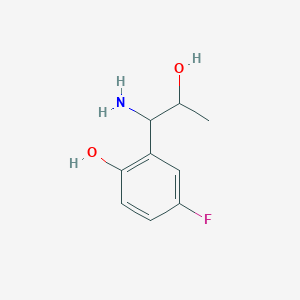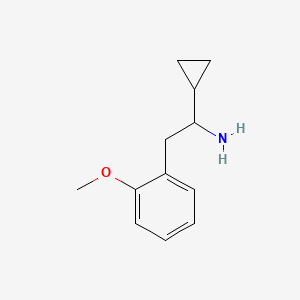
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the use of allyl alcohol and a suitable acid catalyst to form the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in anhydrous solvents under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-yl)propanoate: This compound has a similar structure but includes an oxo group instead of a methylene group.
Tertiary butyl esters: These compounds share some reactivity patterns and are used in similar applications.
Uniqueness
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its tetrahydrofuran ring and methylene group make it a versatile intermediate in organic synthesis and a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
methyl 3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propanoate |
InChI |
InChI=1S/C12H18O3/c1-4-5-11-9(2)8-10(15-11)6-7-12(13)14-3/h4,10-11H,1-2,5-8H2,3H3/t10-,11-/m0/s1 |
Clé InChI |
FOWJWKQYXHZRLY-QWRGUYRKSA-N |
SMILES isomérique |
COC(=O)CC[C@H]1CC(=C)[C@@H](O1)CC=C |
SMILES canonique |
COC(=O)CCC1CC(=C)C(O1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)


![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)

![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)




